2,4,6-Triphenylaniline
Overview
Description
2,4,6-Triphenylaniline is an organic compound with the molecular formula C24H19N. It is characterized by the presence of three phenyl groups attached to the 2, 4, and 6 positions of an aniline ring. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It has been noted that the compound may have an impact on the respiratory system .
Mode of Action
It has been reported that 2,4,6-triphenylaniline can be oxidized to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine . This suggests that the compound may interact with its targets through oxidation processes.
Result of Action
One study has reported that a nanoemulsion formulation of this compound showed satisfactory in vitro antidiabetic activity for type 2 diabetes mellitus .
Biochemical Analysis
Biochemical Properties
2,4,6-Triphenylaniline plays a significant role in biochemical reactions due to its structural properties. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. This inhibition can affect the overall metabolic processes within cells. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound, resulting in a decrease in its biological activity. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular function, with changes in gene expression and metabolic activity persisting over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in animal behavior or physiology . At higher doses, this compound can induce toxic effects, including alterations in liver and kidney function, as well as changes in blood biochemistry . These dose-dependent effects highlight the importance of careful dosage optimization in the use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways within cells. It can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a key role in the oxidative metabolism of xenobiotics . The metabolism of this compound can lead to the formation of reactive intermediates, which can interact with cellular macromolecules, potentially leading to toxic effects. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in the cellular uptake and efflux of xenobiotics . Additionally, this compound can bind to plasma proteins, such as albumin, which can influence its distribution and accumulation within tissues . These interactions can affect the overall bioavailability and pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize primarily in the cytoplasm, where it can interact with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through interactions with targeting signals and post-translational modifications . These localization patterns can influence the biological activity and function of this compound within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4,6-Triphenylaniline involves the reduction of 2,4,6-triphenylnitrobenzene. The procedure typically includes the following steps :
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Reduction of 2,4,6-Triphenylnitrobenzene
- Dissolve 2,4,6-triphenylnitrobenzene in dioxane.
- Add Raney nickel catalyst and hydrogen gas under high pressure (approximately 1000 psi).
- Allow the reaction to proceed overnight.
- Filter the reaction mixture to remove the catalyst and isolate the product.
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Purification
- The crude product is purified by recrystallization from methanol to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenylaniline undergoes various chemical reactions, including:
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Oxidation
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Substitution
- The compound can participate in electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Acetonitrile, pyridine.
Substitution: Various electrophiles and catalysts depending on the specific substitution reaction.
Major Products Formed
Oxidation: Azo compounds like 2,4,6-triphenylbenzene.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
2,4,6-Triphenylaniline has been explored for various scientific research applications, including:
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Chemistry
- Used as a building block in organic synthesis.
- Studied for its electrochemical properties .
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Biology and Medicine
- Investigated for its potential antidiabetic activity. For example, this compound nanoemulsions have shown promising results in inhibiting glucosidase and amylase, enzymes involved in type 2 diabetes mellitus .
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Industry
- Utilized in the development of novel materials and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylaniline
- 2,4,6-Tri-tert-butylaniline
- Triphenylamine
Uniqueness
2,4,6-Triphenylaniline is unique due to the presence of three phenyl groups attached to the aniline ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,4,6-triphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWKGKUGJDMKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348015 | |
Record name | 2,4,6-Triphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6864-20-6 | |
Record name | 2,4,6-Triphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Triphenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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